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molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7

1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Cat. No. B2603042
M. Wt: 231.343
InChI Key: MTSAYXKCMXEULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

Diethyl-[2-(5-nitroindol-1-yl)ethyl]amine (1.6 g, 6.1 mmol) was dissolved in absolute EtOH (100 mL) and syringed into a flask containing 10% Pd over carbon (160 mg) under an argon atmosphere. The reaction mixture was placed under H2 atmosphere (1 Atm pressure) and stirred at RT for 3 h. The reaction was filtered over a Celite pad and washed well with EtOH. Evaporation of the volatile solvent gave the title compound (1.4 g, 99%) as a brown solid. TLC (10% MeOH/DCM), Rf=0.20; LC MS m/z 232.3 (MH+).
Name
Diethyl-[2-(5-nitroindol-1-yl)ethyl]amine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:2]>CCO.[Pd]>[CH2:18]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([NH2:15])=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:19]

Inputs

Step One
Name
Diethyl-[2-(5-nitroindol-1-yl)ethyl]amine
Quantity
1.6 g
Type
reactant
Smiles
C(C)N(CCN1C=CC2=CC(=CC=C12)[N+](=O)[O-])CC
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
syringed into a flask
FILTRATION
Type
FILTRATION
Details
The reaction was filtered over a Celite pad
WASH
Type
WASH
Details
washed well with EtOH
CUSTOM
Type
CUSTOM
Details
Evaporation of the volatile solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(CCN1C=CC2=CC(=CC=C12)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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